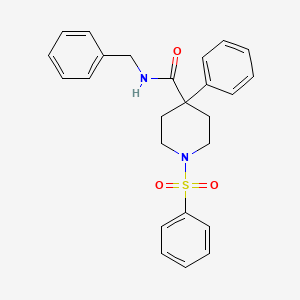![molecular formula C17H19NO3 B4162933 N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162933.png)
N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as DOTMA, is a chemical compound used in scientific research for its ability to facilitate gene delivery. Gene delivery is a crucial aspect of gene therapy, a promising field that aims to cure genetic disorders by replacing or repairing faulty genes. DOTMA belongs to a class of compounds called cationic lipids, which are widely used as non-viral vectors for gene delivery.
Mécanisme D'action
N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide facilitates gene delivery by forming complexes with DNA, which protect the DNA from degradation and facilitate its entry into cells. The positively charged N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide interacts with the negatively charged DNA, forming stable complexes known as lipoplexes. These lipoplexes can then enter cells through various mechanisms, such as endocytosis, and release the DNA into the cell's cytoplasm.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been shown to have low toxicity and immunogenicity, making it a safe and effective gene delivery vector. However, it can induce an inflammatory response in some cases, which can limit its use in certain applications. Additionally, N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide can interact with various serum proteins, which can affect its stability and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has several advantages as a gene delivery vector, including its low toxicity, ease of synthesis, and ability to efficiently deliver genes to a wide range of cell types. However, it also has some limitations, such as its potential to induce an inflammatory response and its interaction with serum proteins, which can affect its stability and efficacy.
Orientations Futures
There are several future directions for the use of N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in scientific research. One area of focus is the development of more efficient and targeted gene delivery strategies using N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide. Another area of interest is the use of N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in combination with other gene delivery vectors, such as nanoparticles, to enhance its efficacy. Additionally, there is ongoing research into the use of N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide for gene editing applications, such as CRISPR-Cas9, which could revolutionize the field of gene therapy.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been extensively used in scientific research for gene delivery. It has been shown to efficiently deliver genes to a variety of cell types, including primary cells, cell lines, and in vivo models. N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide-mediated gene delivery has been used in a wide range of applications, including cancer therapy, vaccination, and gene editing.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-8-4-3-5-9(2)15(8)18-16(19)13-10-6-11-12(7-10)21-17(20)14(11)13/h3-5,10-14H,6-7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVLRFRRZNOUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4162854.png)
![N'-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162861.png)
![5-oxo-N-1,3-thiazol-2-yl-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162864.png)

![N-(2-methoxy-4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162871.png)
![N,N-dimethyl-N'-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate](/img/structure/B4162882.png)
![1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4162884.png)

![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4162890.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162897.png)

![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-benzimidazole oxalate](/img/structure/B4162925.png)
![1-[3-(3-phenoxyphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4162941.png)
![N'-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162943.png)